n-(4,5-Dimethoxy-2-methylphenyl)propionamide

Description

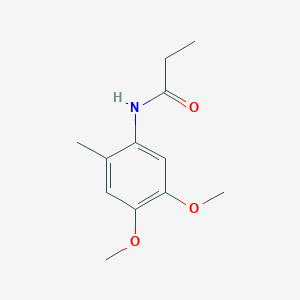

N-(4,5-Dimethoxy-2-methylphenyl)propionamide is a propionamide derivative characterized by a phenyl ring substituted with two methoxy groups at positions 4 and 5, a methyl group at position 2, and a propionamide moiety (-CO-NH-) attached to the nitrogen atom. This structure suggests moderate lipophilicity due to the methoxy and methyl groups, which may enhance membrane permeability compared to polar substituents. The electron-donating methoxy groups could influence electronic interactions with biological targets, while the methyl group may sterically modulate binding.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

N-(4,5-dimethoxy-2-methylphenyl)propanamide |

InChI |

InChI=1S/C12H17NO3/c1-5-12(14)13-9-7-11(16-4)10(15-3)6-8(9)2/h6-7H,5H2,1-4H3,(H,13,14) |

InChI Key |

NSAPSPWIRMCEDP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1C)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4,5-Dimethoxy-2-methylphenyl)propionamide typically involves the reaction of 4,5-dimethoxy-2-methylbenzaldehyde with propionamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: n-(4,5-Dimethoxy-2-methylphenyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: n-(4,5-Dimethoxy-2-methylphenyl)propionamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of n-(4,5-Dimethoxy-2-methylphenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N-(4,5-Dimethoxy-2-methylphenyl)propionamide and related propionamide derivatives:

Key Observations :

- Substituent Effects : The dimethoxy and methyl groups in the target compound contrast with fluorine substituents in the fluorinated analog , which may reduce electron density and increase metabolic resistance. Methoxy groups enhance solubility compared to hydrophobic fluorine.

- Heterocyclic vs. Aromatic Systems: The thiadiazole-containing analog exhibits pronounced anticancer activity, likely due to the electron-deficient thiadiazole ring enhancing interactions with cellular targets. The target’s phenyl ring may favor different binding modes, possibly in neurological systems.

- Complexity and Bioactivity : Piperidine-based propionamides (e.g., ) serve as intermediates, while the thiadiazole derivative’s cytotoxicity (IC50 values in Table 1 of ) underscores the role of heterocycles in therapeutic potency.

Pharmacological Activity Comparison

- Anticancer Activity: N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide shows selective cytotoxicity (e.g., IC50 of 12.3 µM in hepatocarcinoma vs. 28.7 µM in breast carcinoma) . The target compound’s dimethoxy groups may redirect activity toward DNA intercalation or topoisomerase inhibition, common in methoxy-bearing drugs.

- Metabolic and Regulatory Profiles : Fluorinated analogs (e.g., ) may exhibit prolonged half-lives due to C-F bond stability. The target compound’s lack of halogens could simplify regulatory approval compared to fluorinated or piperidine derivatives (e.g., ).

Physicochemical Properties

Biological Activity

n-(4,5-Dimethoxy-2-methylphenyl)propionamide is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to the class of amides and features a dimethoxy-substituted aromatic ring. Its structural formula can be represented as follows:

This structure is significant as the presence of methoxy groups often enhances lipophilicity and biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 1,2,4-triazole have shown enhanced antioxidant activity through mechanisms such as DPPH radical scavenging. The antioxidant activity of this compound can be compared to known antioxidants like ascorbic acid.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | TBD (To Be Determined) |

| Ascorbic Acid | 58.2% |

| Other Triazole Derivatives | Up to 79.62% |

The above table highlights the potential for this compound to exhibit comparable or superior antioxidant activity.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Case Study Findings

- MTT Assay Results : In studies using MTT assays, this compound demonstrated significant cytotoxicity against U-87 cells with an IC50 value that suggests potent anticancer activity.

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest in the S phase. This is consistent with findings from other compounds in its class that target similar pathways.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| U-87 | TBD |

| MDA-MB-231 | TBD |

| Other Tested Lines | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.